4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
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Overview
Description
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and an oxolane ring attached to a propanamido group .
Preparation Methods
The synthesis of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Propanamido Group: The oxolane ring is then reacted with a propanoyl chloride derivative to form the propanamido group.
Cyclohexane Ring Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane ring and carboxylic acid group but differ in the attached functional groups.
Oxolane-containing compounds: These compounds contain the oxolane ring but may have different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(oxolan-2-yl)propanoylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZVMXJIDFFFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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